molecular formula C15H12N4 B11861954 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile

Cat. No.: B11861954
M. Wt: 248.28 g/mol
InChI Key: HQZZCTRPUMWQAG-UHFFFAOYSA-N
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Description

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile is a heterocyclic compound that features both quinoline and pyrazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring system, combined with the pyrazole group, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-cyano-3-methylquinoline with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline or pyrazole rings.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the pyrazole group can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of Janus kinase inhibitors.

    1-Methylpyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.

Uniqueness

7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile is unique due to the combination of the quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

7-methyl-4-(1-methylpyrazol-4-yl)quinoline-2-carbonitrile

InChI

InChI=1S/C15H12N4/c1-10-3-4-13-14(11-8-17-19(2)9-11)6-12(7-16)18-15(13)5-10/h3-6,8-9H,1-2H3

InChI Key

HQZZCTRPUMWQAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)C3=CN(N=C3)C)C#N

Origin of Product

United States

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